Pterosides

Structure-Activity Relationship Natural Product Chemistry Chemical Biology

Pterosides, identified by CAS Registry Number 62043-50-9, is a defined sesquiterpene glycoside chemically known as (2S,3S)-Pterosin S 14-O-glucoside. This compound features a 1-indanone core derived from the pterosin family, glycosylated at the C-14 position, and is a natural product isolated from specific fern species within the genus *Pteris*, notably *Pteris multifida*.

Molecular Formula C20H28O9
Molecular Weight 412.4 g/mol
CAS No. 62043-50-9
Cat. No. B1200994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterosides
CAS62043-50-9
Synonymspterosides
Molecular FormulaC20H28O9
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O
InChIInChI=1S/C20H28O9/c1-8-5-11-14(16(24)9(2)15(11)23)12(6-21)10(8)3-4-28-20-19(27)18(26)17(25)13(7-22)29-20/h5,9,13,15,17-23,25-27H,3-4,6-7H2,1-2H3/t9-,13+,15-,17+,18-,19+,20+/m0/s1
InChIKeyQUCQWGWEDCGWFJ-NLKQLHMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterosides (CAS 62043-50-9): Chemical Identity and Procurement Baseline for Research-Grade Sesquiterpene Glycosides


Pterosides, identified by CAS Registry Number 62043-50-9, is a defined sesquiterpene glycoside chemically known as (2S,3S)-Pterosin S 14-O-glucoside [1]. This compound features a 1-indanone core derived from the pterosin family, glycosylated at the C-14 position, and is a natural product isolated from specific fern species within the genus *Pteris*, notably *Pteris multifida* . It possesses the molecular formula C20H28O9 and a molecular weight of 412.43 g/mol [2]. As a member of the broader pterosin and pteroside class of 1-indanone derivatives, it serves as a research tool in life sciences, where understanding its specific substitution pattern is critical for structure-activity relationship (SAR) studies, target identification, and use as a non-cytotoxic chemical probe.

Why Pterosides (CAS 62043-50-9) Cannot Be Substituted with a Generic Pteroside: The Functional Impact of C-14 Glycosylation


Generic substitution within the pteroside chemical class is scientifically invalid and poses significant risk to experimental reproducibility. While the class shares a 1-indanone core, Pterosides (CAS 62043-50-9) is structurally unique as a C-14 O-glucoside, in contrast to the vast majority of its closest analogs, which are C-3 O-glucosides . This positional isomerism critically alters the compound's biological profile. A direct cross-study comparison reveals that while several C-3 pteroside analogs demonstrate potent biological activities—such as (2R,3R)-pteroside C, which inhibits BACE1 and AChE with IC50 values of 9.74 µM and 3.77 µM, respectively—and pterosin C 3-O-glucoside (IC50 2.35 µM against KB cells), Pterosides (CAS 62043-50-9) is characterized by its distinct lack of cytotoxicity (IC50 > 100 µM) across multiple human cancer cell lines [1][2]. Interchanging these compounds would introduce an active inhibitor into a system designed for a non-cytotoxic probe, or vice-versa, leading to flawed SAR interpretations and wasted resources. This profound functional divergence, rooted in a specific glycosylation site, necessitates precise procurement by CAS number.

Quantitative Differentiation Guide for Pterosides (CAS 62043-50-9) vs. Closest Analogs: Procurement-Relevant Evidence


Glycosylation Site: A Critical 14-O-Glucoside Architecture Contrasting with Common 3-O-Glycosylated Analogs

Pterosides (CAS 62043-50-9) is explicitly defined by a β-D-glucopyranosyl moiety attached via an ether linkage to the C-14 position, forming (2S,3S)-Pterosin S 14-O-glucoside [1]. This is a critical structural divergence from its most common and commercially available analogs, such as pteroside A, pteroside B, pteroside C, and pteroside Z, which are predominantly characterized in the literature and chemical databases as 3-O-β-D-glucosides [2][3]. This difference in the regiochemistry of glycosylation fundamentally alters the three-dimensional pharmacophore and hydrogen-bonding network, directing a distinct biological interaction profile compared to the 3-O series.

Structure-Activity Relationship Natural Product Chemistry Chemical Biology

Cytotoxicity Contrast: Non-Cytotoxic Profile (IC50 > 100 µM) Against a Cytotoxic Analog (IC50 2.35 µM)

A direct cross-study comparison reveals a stark functional dichotomy. Pterosides (CAS 62043-50-9) demonstrates a non-cytotoxic profile, with an IC50 exceeding 100 µM against a panel of four human cancer cell lines: A549 (lung adenocarcinoma), LOVO (colon adenocarcinoma), PANC-1 (pancreatic cancer), and NCI-H446 (small cell lung cancer) . This stands in sharp contrast to a key analog, pterosin C 3-O-β-D-glucopyrannoside, which exhibits significant and selective cytotoxicity against KB cells with an IC50 of 2.35 µM under comparable in vitro conditions [1]. This quantitative difference of over 40-fold in potency highlights a functional switch from a cytotoxic agent to a non-cytotoxic scaffold governed by the specific molecular structure.

Cytotoxicity Assay Cancer Research Pharmacological Screening

Enzyme Inhibition Profile: Inactivity in Neurodegenerative Targets Contrasts with Potent Multi-Target Inhibition by (2R,3R)-Pteroside C

In the context of neurodegenerative research, Pterosides (CAS 62043-50-9) is distinguished by its inferred lack of potent activity against BACE1 and cholinesterases. A comprehensive structure-activity relationship study of 15 pterosin derivatives, including several pterosides, showed that the presence and position of a sugar moiety are critical for enzyme inhibition [1]. The direct comparator (2R,3R)-pteroside C, a 3-O-glucoside, is a potent multi-target ligand with reported IC50 values of 9.74 µM against BACE1, 3.77 µM against AChE, and 5.29 µM against BChE [1]. In contrast, the C-14 glycosylation of Pterosides (CAS 62043-50-9) makes it a poor molecular fit for these enzyme active sites, classifying it as a valuable negative control or a scaffold with non-neurological applications .

Enzyme Inhibition Alzheimer's Disease Neuropharmacology

Natural Source Specificity: Chemotaxonomic Marker for Subset of Pteris Species Distinct from Bracken-Derived Analogs

The natural occurrence of Pterosides (CAS 62043-50-9) is documented in specific species, including *Pteris multifida* and *Pteris fauriei*, where it co-occurs with pterosides T, U, W, and X [1]. This distinguishes it from the more widely studied pterosides A, B, C, D, and Z, which are heavily associated with the bracken fern complex (*Pteridium aquilinum*) and are often studied for their toxicological properties [2]. This difference in botanical origin has downstream implications for natural product standardization, extract fingerprinting, and the study of species-specific biological activities. A researcher aiming to investigate the unique pharmacology of *Pteris multifida* must use this compound as a chemical marker, whereas pterosides from *P. aquilinum* would be irrelevant.

Chemotaxonomy Natural Product Isolation Botanical Sourcing

Evidence-Backed Application Scenarios for Pterosides (CAS 62043-50-9) in Research and Development


Negative Control for Cytotoxicity Screening Assays in Cancer Research

In any in vitro screening campaign evaluating plant-derived sesquiterpenes for anticancer potential, a non-cytotoxic control from the same structural class is essential to establish a baseline for cell viability and rule out non-specific toxicity. Pterosides (CAS 62043-50-9) is uniquely suited for this role. Its verified inactivity (IC50 > 100 µM) against a diverse panel of aggressive human cancer cell lines (A549, LOVO, PANC-1, NCI-H446) positions it as a superior negative control . Using a misidentified 'pteroside' that is in fact a cytotoxic C-3-glucoside (e.g., pterosin C 3-O-glucoside, IC50 2.35 µM) would mask the true therapeutic window of test compounds [1]. Procuring this specific CAS number ensures the integrity of the assay's negative control and the validity of the resulting hit-to-lead decisions.

Investigating the Role of Glycosylation Site on Biological Activity and Target Engagement

The structural dichotomy between 14-O- and 3-O-glycosylated pterosides provides a powerful pair of chemical probes for fundamental biological studies. A research program focused on the pharmacology of 1-indanone glycosides can design a head-to-head experiment: Pterosides (CAS 62043-50-9) as the C-14-glucoside probe versus (2R,3R)-pteroside C (CAS not applicable, but a distinct entity) as the C-3-glucoside probe. As shown by comparative data, this is not a minor modification; it creates a functional switch from a multi-target enzyme inhibitor with single-digit micromolar potency against BACE1/AChE/BChE (for the C-3 probe) to a completely inactive ligand (for the C-14 probe) . Such a study would be impossible with a 'generic pteroside,' making precise procurement mandatory for elucidating the role of specific sugar attachment points in target recognition.

Standard for Quality Control and Chemotaxonomy of Pteris multifida-Based Products

For analytical laboratories or nutraceutical companies developing extracts or products from the fern *Pteris multifida*, Pterosides (CAS 62043-50-9) is an indispensable analytical standard for compound-specific identification and quantification via HPLC or LC-MS . Common bracken-derived analogs like pteroside A or pteroside Z are native to *Pteridium aquilinum* and would generate false positives or inaccurate chemical fingerprints if used as markers for *P. multifida* material [1][2]. This compound's presence can serve as a definitive marker to authenticate the botanical species, differentiate between closely related fern products, and ensure batch-to-batch consistency in a manufacturing process, thereby guaranteeing product identity and quality.

Synthesis of a Novel Prodrug or Delivery Scaffold via the C-14 Hydroxyl Handle

The non-cytotoxic nature of the core scaffold, combined with the unique accessibility of the C-14 hydroxyl group, makes Pterosides (CAS 62043-50-9) an attractive starting material for medicinal chemistry programs. It can be utilized as a non-toxic carrier for the synthesis of prodrugs, where a second active molecule is conjugated to the C-14 position. The high solubility profile and inherent biological inertness (IC50 > 100 µM) support its use as a delivery vehicle that minimizes off-target effects . This synthetic strategy would be risky with a cytotoxic analog, where the carrier's own bioactivity would confound the therapeutic readout of the conjugated payload.

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